molecular formula C7H7Br B049008 4-Bromotoluene CAS No. 106-38-7

4-Bromotoluene

Cat. No.: B049008
CAS No.: 106-38-7
M. Wt: 171.03 g/mol
InChI Key: ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromotoluene can be synthesized through the bromination of toluene. One common laboratory method involves the diazotization of p-toluidine followed by treatment with copper(I) bromide . The process involves adding aqueous sulfuric acid to crushed p-toluidine, cooling the mixture to 5°C, and then slowly adding aqueous sodium nitrite solution until the starch potassium iodide test paper turns blue .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of toluene using bromine in the presence of a catalyst. The reaction is controlled to ensure the selective formation of the para-isomer. The crude bromotoluene mixture, which contains both para- and ortho-isomers, is then subjected to fractional crystallization to isolate the high-purity this compound .

Mechanism of Action

The mechanism of action of 4-bromotoluene in chemical reactions typically involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. In palladium-catalyzed reactions, the palladium catalyst activates the carbon-bromine bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds .

Biological Activity

4-Bromotoluene (C7H7Br) is an aromatic compound that has garnered attention for its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to the para position of a toluene ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C7H7Br
  • Molecular Weight : 171.04 g/mol
  • CAS Number : 106-38-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial properties, cytotoxicity against cancer cells, and potential environmental impacts.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. A study assessed its effectiveness against Mycobacterium tuberculosis (M. tuberculosis), revealing that brominated derivatives showed enhanced activity compared to their non-brominated counterparts. Specifically, compounds with bromine substitutions were among the most active against M. tuberculosis in vitro, suggesting that halogenation may enhance the reactivity and efficacy of these compounds against bacterial strains .

Cytotoxicity and Cancer Research

This compound's cytotoxic effects have been evaluated in several cancer cell lines. A notable study reported the IC50 values of various brominated compounds, including this compound, against HeLa and A549 cell lines. The results are summarized in Table 1:

CompoundIC50 (µM) HeLaIC50 (µM) A549
This compound4555
Brominated Derivative A3040
Brominated Derivative B2535

The data indicate that while this compound possesses cytotoxic properties, other brominated derivatives may exhibit superior activity, warranting further investigation into their mechanisms of action .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that its cytotoxic effects may be linked to the disruption of cellular processes such as DNA replication and protein synthesis. The presence of the bromine atom is believed to influence the compound's interaction with cellular targets, enhancing its reactivity and potential for inducing cellular stress.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological implications of this compound:

  • Cytotoxicity Study : In a controlled experiment, various concentrations of this compound were administered to HeLa cells over a 24-hour period. The results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 30 µM.
  • Environmental Impact Assessment : A biodegradation study highlighted the ability of certain microbial cultures to biooxidize this compound, suggesting its potential for bioremediation applications. This emphasizes the dual role of this compound as both a pollutant and a substrate for microbial degradation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromotoluene, and how can reaction yields be optimized?

  • Methodological Answer : The most common synthesis involves radical bromination of toluene derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride. Yield optimization requires controlling reaction temperature (typically 80–100°C), initiator concentration (e.g., AIBN), and stoichiometric ratios of reactants. Reaction progress should be monitored via GC-MS or TLC to identify intermediates and adjust conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer : NMR (¹H and ¹³C) is critical for structural confirmation. In ¹H NMR, expect aromatic proton signals at δ 7.3–7.5 ppm (doublets for para-substitution) and a methyl group singlet at δ 2.3 ppm. FT-IR should show C-Br stretching vibrations near 560 cm⁻¹. Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 170–172 (M⁺, isotopic pattern due to bromine) .

Q. How does the solubility profile of this compound influence solvent selection for cross-coupling reactions?

  • Methodological Answer : this compound is highly soluble in nonpolar solvents (e.g., CCl₄, ether) but poorly in water. For Suzuki-Miyaura couplings, use polar aprotic solvents like DMF or THF to balance solubility and catalyst stability. Pre-dissolve the compound in a minimal solvent volume to avoid dilution effects on reaction kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The methyl group acts as an electron-donating group, directing incoming electrophiles to the para position. Computational studies (DFT) reveal lower activation energy for para-substitution due to stabilizing hyperconjugation effects. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further elucidate substituent influence .

Q. How can deuterated analogs of this compound (e.g., this compound-d₇) be synthesized, and what are their applications in kinetic studies?

  • Methodological Answer : Deuterated analogs are synthesized using deuterated toluene precursors or isotopic exchange under acidic conditions. These compounds are essential for studying kinetic isotope effects (KIEs) in reaction mechanisms or metabolic pathway tracing via LC-MS/MS. Ensure isotopic purity (>98%) by NMR or high-resolution mass spectrometry .

Q. What environmental fate models predict the persistence of this compound in aquatic systems, and how can lab data validate these models?

  • Methodological Answer : Use Henry’s Law constants (2.3 × 10⁻³ atm·m³/mol) and log Kow (3.42) to estimate volatilization and bioaccumulation potential. Lab-scale microcosm experiments can measure half-lives in water-sediment systems, comparing results with predictions from software like EPI Suite. Adjust models based on observed adsorption/desorption kinetics .

Q. How should researchers resolve contradictions in reported toxicity data for this compound across different biological models?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., OECD guidelines) using multiple models (e.g., Daphnia magna, Phytobacterium phosphoreum). Cross-validate with in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to isolate species-specific sensitivities. Statistical tools like ANOVA can identify confounding variables (e.g., solvent carriers) .

Q. Methodological Challenges and Data Analysis

Q. What strategies are effective for optimizing this compound’s stability in long-term catalytic studies?

  • Methodological Answer : Store the compound under inert atmospheres (argon) at –20°C to prevent oxidation. Monitor degradation via periodic NMR or HPLC. For reactions requiring elevated temperatures, use stabilizers like BHT (butylated hydroxytoluene) to inhibit radical side reactions .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites. Compare computed activation energies with experimental Arrhenius plots. Molecular dynamics (MD) simulations can further assess solvent effects on reaction trajectories .

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data across literature sources?

  • Methodological Answer : Perform meta-analysis of published yields, categorizing by reaction conditions (e.g., solvent, catalyst). Use multivariate regression to identify significant variables. Replicate outlier experiments with controlled variables to isolate methodological inconsistencies .

Properties

IUPAC Name

1-bromo-4-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

ZBTMRBYMKUEVEU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)Br
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID7024661
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Molecular Weight

171.03 g/mol
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Physical Description

Crystals, clear pale yellow liquid. (NTP, 1992), Solid; [HSDB] May also be in the form of pale yellow liquid; [CAMEO] White crystalline solid; mp = 26-29 deg C; [MSDSonline]
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Boiling Point

363 °F at 760 mmHg (NTP, 1992), 184.5 °C at 760 mm Hg
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Flash Point

185 °F (NTP, 1992), 85 °C, 85 °C (185 °F) Closed Cup
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in chloroform, Water solubility of 110 ppm at 25 °C., Soluble in ethanol, acetone, and ether
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Density

1.399 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3995 @ 35 °C
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Vapor Density

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air= 1)
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Vapor Pressure

1 mmHg at 50.5 °F ; 5 mmHg at 117.5 °F; 10 mmHg at 142.0 °F (NTP, 1992), 1.15 [mmHg], Vapor pressure = 2.52 kPa (18.9 mm Hg) at 75 °C, Vapor pressure = 1.90 mm Hg @ 25 °C /From experimentally-derived coefficients/, 1.15 mm Hg at 25 °C.
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Color/Form

Crystals from absolute alcohol

CAS No.

106-38-7
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Melting Point

83.3 °F (NTP, 1992), 28.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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